N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C11H10N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound features a cyclopropyl group, a furan ring, and an isoxazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another efficient method reported by Bulanov et al. (2017) is a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and catalyst-free methods suggests potential for scalable and eco-friendly industrial production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways . Additionally, it may interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with a similar isoxazole core.
Uniqueness
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of a cyclopropyl group, a furan ring, and an isoxazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(12-7-3-4-7)8-6-10(16-13-8)9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTOZDOYMPRXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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